molecular formula C20H20N4O5S B2401956 methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate CAS No. 1324012-19-2

methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

Cat. No. B2401956
CAS RN: 1324012-19-2
M. Wt: 428.46
InChI Key: UHSWDTLFNAJDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis studies . The molecular structure of the compound was determined using X-ray diffraction techniques . This kind of analysis can provide valuable information about the arrangement of atoms in the crystal and the chemical bonds that hold the atoms together.

Antileishmanial Activity

The compound has shown potent antileishmanial activity . In a study, it was found to display superior antipromastigote activity, which was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that the compound could be a potential candidate for the development of new antileishmanial drugs.

Antimalarial Activity

The compound has also demonstrated antimalarial activity . It was found to have a significant inhibitory effect against Plasmodium berghei, a parasite that causes malaria in mice . This indicates that the compound could be explored further as a potential antimalarial agent.

Molecular Docking Studies

Molecular docking studies have been conducted with the compound . These studies can help understand the interaction between the compound and its target protein, providing insights into its mechanism of action. In this case, the docking study justified the better antileishmanial activity of the compound .

Synthesis of Pyrazole Derivatives

The compound has been used in the synthesis of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, and the compound can serve as a key intermediate in the synthesis of these derivatives .

Mechanistic and Tautomeric Investigation

The compound has been involved in mechanistic and tautomeric investigations . Understanding the mechanisms of reactions involving the compound and studying its tautomeric forms can provide valuable insights into its chemical behavior .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with methyl 4-formylbenzoate to form methyl 4-(4-formylphenylamino)benzoate. This intermediate is then reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-formylbenzoate", "3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with thionyl chloride to form 4-chlorobenzoic acid.", "Step 2: 4-chlorobenzoic acid is reacted with sodium methoxide to form methyl 4-aminobenzoate.", "Step 3: Methyl 4-aminobenzoate is reacted with methyl 4-formylbenzoate in the presence of sodium hydride to form methyl 4-(4-formylphenylamino)benzoate.", "Step 4: Methyl 4-(4-formylphenylamino)benzoate is reacted with 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to form methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate." ] }

CAS RN

1324012-19-2

Product Name

methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate

Molecular Formula

C20H20N4O5S

Molecular Weight

428.46

IUPAC Name

methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23)

InChI Key

UHSWDTLFNAJDMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.